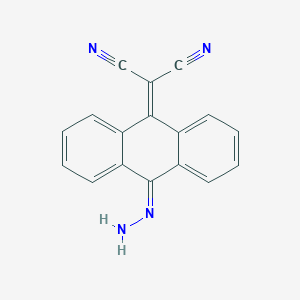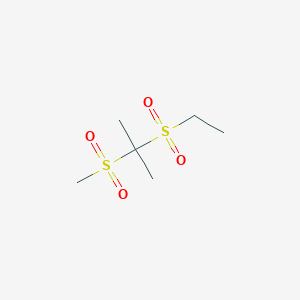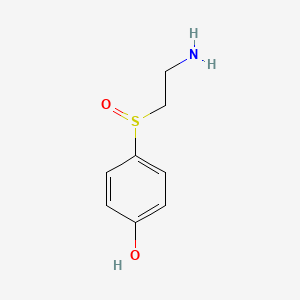
Ethanediimidoyl dichloride, bis(2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanediimidoyl dichloride, bis(2-methylphenyl)- is a chemical compound with the molecular formula C16H14Cl2N2 It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Vorbereitungsmethoden
The synthesis of ethanediimidoyl dichloride, bis(2-methylphenyl)- typically involves the reaction of 2-methylphenylamine with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of 2-methylphenylamine with phosgene: This step involves the formation of an intermediate isocyanate.
Formation of ethanediimidoyl dichloride: The intermediate isocyanate reacts further to form ethanediimidoyl dichloride, bis(2-methylphenyl)-.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Ethanediimidoyl dichloride, bis(2-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of corresponding amines and other products.
Common reagents used in these reactions include bases, acids, and reducing or oxidizing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
Ethanediimidoyl dichloride, bis(2-methylphenyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidoyl chloride derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique reactivity and properties.
Wirkmechanismus
The mechanism of action of ethanediimidoyl dichloride, bis(2-methylphenyl)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.
Vergleich Mit ähnlichen Verbindungen
Ethanediimidoyl dichloride, bis(2-methylphenyl)- can be compared with other similar compounds, such as:
Ethanediimidoyl dichloride, bis(4-methylphenyl)-: This compound has a similar structure but with methyl groups at different positions, leading to variations in reactivity and applications.
Ethanediimidoyl dichloride, bis(3-methylphenyl)-: Another similar compound with methyl groups at different positions, affecting its chemical behavior.
Eigenschaften
CAS-Nummer |
135850-46-3 |
|---|---|
Molekularformel |
C16H14Cl2N2 |
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
N,N'-bis(2-methylphenyl)ethanediimidoyl dichloride |
InChI |
InChI=1S/C16H14Cl2N2/c1-11-7-3-5-9-13(11)19-15(17)16(18)20-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChI-Schlüssel |
AULSXHBWNLGJSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N=C(C(=NC2=CC=CC=C2C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


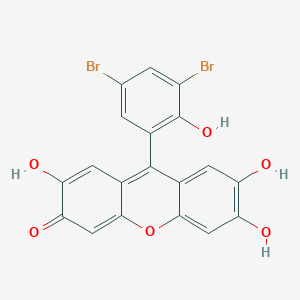

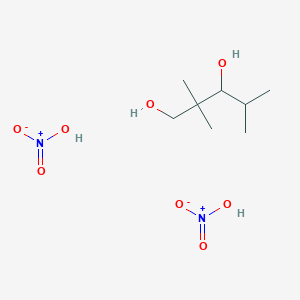
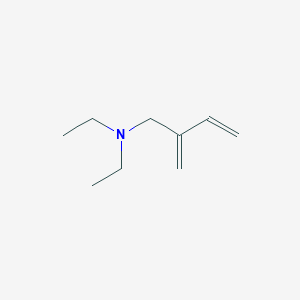
![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)

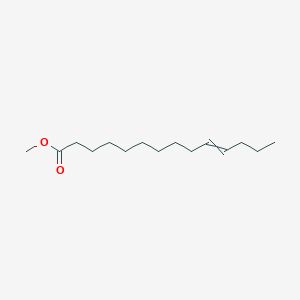
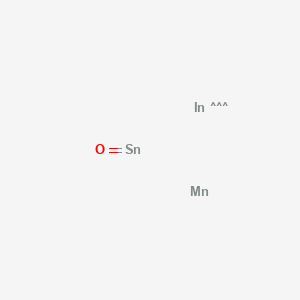
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
![[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene](/img/structure/B14273975.png)
